molecular formula C8H7N3O2 B11825073 7-Methoxy-3H-1,2,3-benzotriazin-4-one

7-Methoxy-3H-1,2,3-benzotriazin-4-one

Cat. No.: B11825073
M. Wt: 177.16 g/mol
InChI Key: SBLDECLVHMZAPY-UHFFFAOYSA-N
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Description

7-Methoxy-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is a derivative of benzotriazine and is known for its unique structural properties, which include a methoxy group attached to the benzene ring and a triazinone core

Preparation Methods

The synthesis of 7-Methoxy-3H-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the treatment of a suitable aminobenzamide with nitrous acid, leading to the formation of the triazinone ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts.

Chemical Reactions Analysis

7-Methoxy-3H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitrous acid for cyclization, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Methoxy-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

7-Methoxy-3H-1,2,3-benzotriazin-4-one can be compared with other benzotriazine derivatives, such as:

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methoxy-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C8H7N3O2/c1-13-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12)

InChI Key

SBLDECLVHMZAPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NN=N2

Origin of Product

United States

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